

Application Notes and Protocols for ML-00253764 Hydrochloride In Vivo Experiments

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Compound of Interest

Compound Name: ML-00253764 hydrochloride

Cat. No.: B2535455

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Introduction

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2] The MC4R is a G-protein coupled receptor predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight.[1][3] Dysregulation of the MC4R signaling pathway is implicated in various conditions, including obesity and cachexia. ML-00253764 hydrochloride has been demonstrated to be brain-penetrant and effective in preclinical models of tumor-induced weight loss, where it increases food intake and reduces the loss of lean body mass.[1][4] These characteristics make it a valuable tool for research in oncology, metabolism, and neuroscience.

This document provides detailed protocols for in vivo experiments using **ML-00253764 hydrochloride** in a tumor-induced cachexia mouse model, as well as for in vitro assays to characterize its mechanism of action.

Mechanism of Action

ML-00253764 acts as an antagonist at the MC4R, competitively inhibiting the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).[4] The MC4R is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[1] Activation of MC4R by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][5] Elevated cAMP levels then activate Protein Kinase A (PKA),



which phosphorylates downstream targets to elicit a cellular response. By blocking this pathway, ML-00253764 reduces intracellular cAMP levels.[1][4]

Furthermore, MC4R signaling has been shown to involve the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[3][5] In some cellular contexts, ML-00253764 has been observed to inhibit the phosphorylation of ERK1/2 and Akt, a key component of the PI3K signaling pathway.[6]

Data Presentation

In Vitro Activity of ML-00253764

Receptor	Assay Type	Value (nM)	Reference
Human MC4R	IC50	320	[1]
Human MC3R	IC50	810	[1]
Human MC5R	IC50	2120	[1]

In Vivo Efficacy in Tumor-Bearing Mouse Models

Animal Model	Tumor Cell Line	Treatment	Key Findings	Reference
BALB/c Mice	CT-26 (Colon Carcinoma)	3, 10, or 30 mg/kg, s.c., once daily	Reduced tumor- induced weight loss.	[2]
C57BL/6 Mice	Lewis Lung Carcinoma	15 mg/kg, s.c., twice daily	Prevented loss of lean body mass; stimulated light- phase food intake.	[4]

Experimental Protocols

In Vivo Experiment: Evaluation of ML-00253764 in a Tumor-Induced Cachexia Mouse Model



This protocol describes the use of the CT-26 syngeneic mouse model to assess the efficacy of ML-00253764 in mitigating cancer-associated cachexia.

Materials:

- ML-00253764 hydrochloride
- Vehicle (e.g., 1:10 solution of polyethylene glycol 200 in saline)
- CT-26 murine colon carcinoma cells
- 8-10 week old male BALB/c mice
- Sterile PBS
- Trypan Blue solution
- Matrigel (optional)
- · Digital calipers
- Animal balance
- Metabolic cages for food intake monitoring
- Body composition analyzer (DEXA or QMR)

Procedure:

- Cell Culture and Preparation:
 - Culture CT-26 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.
 - On the day of injection, harvest cells using trypsinization.
 - Determine cell viability using Trypan Blue exclusion (should be >95%).



- Resuspend cells in sterile PBS or a mixture with Matrigel at a concentration of 1 x 10⁷
 cells/mL.
- Tumor Implantation:
 - Anesthetize the mice.
 - \circ Subcutaneously inject 1 x 10⁶ cells in a volume of 100 μ L into the right flank of each mouse.
- Animal Monitoring and Treatment:
 - Monitor the mice daily for general health and tumor growth.
 - Measure tumor volume with digital calipers 2-3 times per week using the formula: (Length x Width^2) / 2.
 - Record body weight 2-3 times per week.
 - Once tumors are palpable and growing, randomize mice into treatment and vehicle control groups.
 - Prepare ML-00253764 hydrochloride solution in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL for 3, 10, and 30 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
 - Administer ML-00253764 or vehicle via subcutaneous injection once daily.
- Endpoint Measurements:
 - Food Intake: House mice individually in metabolic cages and measure daily food consumption.
 - Body Composition: At the beginning and end of the treatment period, measure lean and fat mass using a DEXA or QMR analyzer.
 - Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blotting).



In Vitro Experiment: cAMP Accumulation Assay

This protocol is for measuring the antagonist effect of ML-00253764 on cAMP production in HEK293 cells expressing MC4R.

Materials:

- HEK293 cells stably expressing human MC4R
- ML-00253764 hydrochloride
- NDP-α-MSH (a potent MC4R agonist)
- cAMP assay kit (e.g., a FRET-based or luminescence-based kit)
- Cell culture medium and reagents
- 384-well assay plates

Procedure:

- Cell Seeding:
 - Seed the MC4R-expressing HEK293 cells into 384-well plates at a density optimized for your assay kit (typically 5,000-10,000 cells/well).
 - Incubate overnight at 37°C.
- Compound Preparation:
 - Prepare serial dilutions of ML-00253764 hydrochloride in assay buffer.
 - Prepare a solution of NDP-α-MSH at a concentration that elicits a submaximal response (e.g., EC80 concentration, which needs to be predetermined, but is typically in the low nanomolar range).
- Assay:
 - Wash the cells with assay buffer.



- Add the ML-00253764 dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
- \circ Add the NDP- α -MSH solution to the wells (except for the basal control wells) and incubate for a further 15-30 minutes at 37°C.
- Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen assay kit.

In Vitro Experiment: Western Blot for p-ERK1/2 and p-Akt

This protocol is for assessing the effect of ML-00253764 on the phosphorylation of ERK1/2 and Akt in tumor tissue or cell lysates.

Materials:

- · Tumor tissue or cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-p-Akt, anti-total Akt, and a loading control like anti-GAPDH)
- · HRP-conjugated secondary antibodies
- · ECL substrate and imaging system

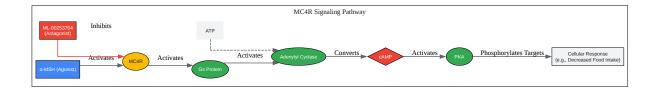


Procedure:

- Protein Extraction and Quantification:
 - Homogenize tumor tissue or lyse cells in ice-cold RIPA buffer.
 - Centrifuge to pellet debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate proteins on an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
 - Strip the membrane and re-probe for total ERK1/2, p-Akt, total Akt, and a loading control.

Visualizations

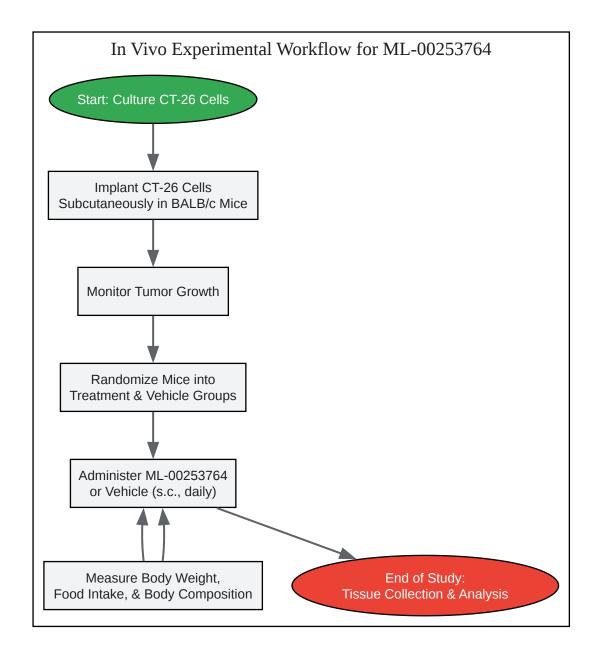




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Caption: Canonical MC4R signaling pathway and the inhibitory action of ML-00253764.

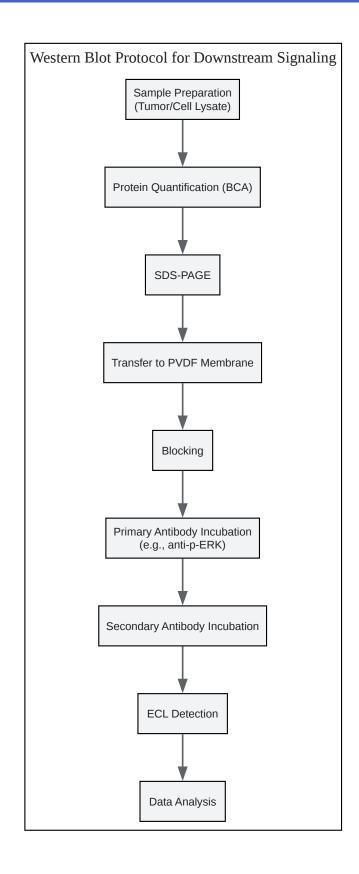




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Caption: Workflow for in vivo evaluation of ML-00253764 in a mouse model of cancer cachexia.





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Caption: General workflow for Western blot analysis of signaling proteins.



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